molecular formula C14H24O3 B097657 Ethyl 6-cyclohexyl-6-oxohexanoate CAS No. 16076-62-3

Ethyl 6-cyclohexyl-6-oxohexanoate

Cat. No.: B097657
CAS No.: 16076-62-3
M. Wt: 240.34 g/mol
InChI Key: YMTFBDCTGQKTQB-UHFFFAOYSA-N
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Description

Ethyl 6-cyclohexyl-6-oxohexanoate is an organic compound with the molecular formula C14H24O3. It is a yellow oil with a molecular weight of 240.34 g/mol . This compound is used in various chemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-cyclohexyl-6-oxohexanoate can be synthesized through several routes. One common method involves the reaction of ethyl 6-chloro-6-oxohexanoate with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclohexyl-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 6-cyclohexyl-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyclohexyl-6-oxohexanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The pathways involved include ester hydrolysis to form carboxylic acids and alcohols, and reduction of the ketone group to form secondary alcohols .

Comparison with Similar Compounds

Ethyl 6-cyclohexyl-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-chloro-6-oxohexanoate: Similar structure but with a chlorine atom instead of a cyclohexyl group.

    Ethyl 6-oxohexanoate: Lacks the cyclohexyl group, making it less bulky.

    Cyclohexyl 6-oxohexanoate: Similar but with a different ester group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

ethyl 6-cyclohexyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFBDCTGQKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472228
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16076-62-3
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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